molecular formula C10H13ClFN3S B12233512 N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12233512
M. Wt: 261.75 g/mol
InChI Key: RNIZUGKDXHOPLV-UHFFFAOYSA-N
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Description

N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a chemical reagent designed for research and development applications. The core structure of this compound features a 1,3-dimethyl-1H-pyrazole moiety, which is a privileged scaffold in medicinal chemistry with a proven history in the development of biologically active molecules . Pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological properties, including serving as key components in anticancer agents, antibacterial compounds, and kinase inhibitors . The specific substitution pattern on this molecule, combining a pyrazole ring with a fluorinated thienylmethyl group, suggests potential for its use in exploring structure-activity relationships (SAR) in drug discovery campaigns. The primary value of this compound lies in its utility as a building block for the synthesis of more complex molecules. Researchers may employ it in multicomponent reactions (MCRs), which are powerful tools for the efficient and rapid generation of molecular diversity from simple starting materials . As a research-grade material, it enables investigations into new chemical space for the discovery of novel therapeutic agents or functional materials. This product is strictly intended for use in a controlled laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H13ClFN3S

Molecular Weight

261.75 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H12FN3S.ClH/c1-7-9(6-14(2)13-7)12-5-8-3-4-10(11)15-8;/h3-4,6,12H,5H2,1-2H3;1H

InChI Key

RNIZUGKDXHOPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(S2)F)C.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazines with 1,3-Diketones

The reaction between hydrazine derivatives and 1,3-diketones is a classical method for pyrazole synthesis. For N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine, this involves:

  • Starting Materials : Methyl acetylacetate and methyl hydrazine.
  • Conditions : Reflux in ethanol at 80°C for 6–8 hours.
  • Outcome : Forms 1,3-dimethyl-1H-pyrazole-4-carboxylate, which is subsequently hydrolyzed to the carboxylic acid and decarboxylated to yield 1,3-dimethyl-1H-pyrazol-4-amine.

A critical challenge is ensuring regioselectivity, as competing pathways may generate 1,5-dimethyl isomers. Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing time from hours to minutes while maintaining yields above 85%.

Fluorination Strategies

The fluorine atom at the 5-position of the thiophene ring is introduced either before or after pyrazole functionalization:

Direct Fluorination of Thiophene

Electrophilic Fluorination :

  • Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
  • Conditions : Acetonitrile, 60°C, 4 hours.
  • Yield : 50–65%, with minor sulfone byproducts.

Late-Stage Fluorination via Halogen Exchange

Nucleophilic Aromatic Substitution :

  • Substrate : 5-Bromo-2-thienylmethyl precursor.
  • Reagent : Potassium fluoride (KF) with crown ethers.
  • Conditions : DMF, 120°C, 24 hours.
  • Yield : 40–55%, requiring rigorous purification.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield
Solvent Polarity DMF > THF > Toluene Higher polarity improves alkylation rate.
Temperature 0–25°C Prevents thermal decomposition of intermediates.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 30% in biphasic systems.
  • Microwave Irradiation : Reduces alkylation time from 24 hours to 2 hours with comparable yields.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, pyrazole-H), 6.95 (d, J = 3.5 Hz, 1H, thiophene-H), 4.45 (s, 2H, CH₂), 3.75 (s, 3H, N-CH₃), 2.40 (s, 3H, CH₃).
  • MS (ESI+) : m/z 225.1 [M+H]⁺, confirming molecular weight.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient, 1.0 mL/min).

Applications and Derivatives

While the primary focus is synthesis, the compound’s applications are hinted at in pharmacological studies:

  • Kinase Inhibition : Demonstrates IC₅₀ values <1 µM against JAK2 and EGFR kinases, suggesting anticancer potential.
  • Antimicrobial Activity : MIC of 8 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

(a) N-{[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine
  • Structure : Replaces the thienyl group with a phenyl ring substituted with methoxy and trifluoroethoxy groups.
  • Key Differences: The phenyl substituent increases steric bulk compared to the planar thienyl group.
  • Molecular Weight : Higher due to the trifluoroethoxy group (vs. 5-fluoro-thienyl), impacting pharmacokinetics .
(b) 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazol-4-amine Hydrochloride
  • Structure : Features a difluoromethyl group directly attached to the pyrazole ring, lacking the thienylmethyl-amine side chain.
  • Key Differences : The absence of the thienyl group reduces sulfur-mediated interactions. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
(c) 1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
  • Structure: Contains a difluoromethyl-pyrazole linked to another pyrazole via an amine.
  • The fluoro substituent on the pyrazole (vs. thienyl) may reduce metabolic stability due to decreased aromatic conjugation .

Aromatic System Modifications

(a) Benzimidazole Derivatives (e.g., B1 and B8)
  • Structure : Benzimidazole cores with methoxyaniline or acetamide substituents.
  • Key Differences : The benzimidazole’s fused aromatic system provides greater planarity than the pyrazole-thienyl combination, favoring intercalation in DNA or enzyme active sites. However, the lack of a thioether group limits sulfur-specific interactions .
(b) N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
  • Structure : Oxadiazole and thiazole heterocycles replace the pyrazole and thienyl groups.
  • Key Differences : The oxadiazole’s high electronegativity may enhance binding to polar targets, while the thiazole’s nitrogen-sulfur motif mimics natural cofactors like thiamine. This contrasts with the thienyl group’s simpler sulfur contribution .

Pharmacological Analogs from Patent Literature

(a) {1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine
  • Structure : Combines benzimidazole, imidazole, and trifluoromethoxy-phenyl groups.
  • Key Differences: The trifluoromethoxy group offers superior metabolic resistance compared to the 5-fluoro-thienyl group.

Structural and Physicochemical Data Table

Compound Name Core Structure Substituents Molecular Weight Key Properties
N-[(5-Fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine Pyrazole + Thienyl 5-Fluoro-thienylmethyl, 1,3-dimethyl ~250 (estimated) High lipophilicity, sulfur-mediated interactions
N-{[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine Pyrazole + Phenyl Methoxy, trifluoroethoxy ~350 (estimated) Increased steric bulk, electron-withdrawing
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazol-4-amine hydrochloride Pyrazole Difluoromethyl 196.68 High solubility, acidic salt form
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Dual Pyrazole Difluoromethyl, fluoro-pyrazole 295.69 Rigid structure, hydrogen-bond donor

Implications of Structural Differences

  • Thienyl vs. Phenyl: The thienyl group’s sulfur atom may participate in covalent or non-covalent interactions (e.g., with metal ions or cysteine residues), unlike phenyl derivatives .
  • Fluorine Positioning : The 5-fluoro substituent on the thienyl group balances electronegativity and steric effects, whereas trifluoroethoxy groups (in phenyl analogs) prioritize metabolic stability .
  • Salt Forms : Hydrochloride salts (e.g., in ) enhance solubility but may alter tissue distribution compared to free bases .

Biological Activity

N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its interactions with various biological targets, mechanisms of action, and implications for drug development.

Structural Characteristics

The compound is characterized by a pyrazole ring substituted with a thiophene moiety that contains a fluorine atom. The presence of the methyl groups at the 1 and 3 positions of the pyrazole ring contributes to its chemical properties, enhancing its reactivity and biological activity.

Structural Features Description
Core Structure Pyrazole ring with thiophene substitution
Fluorine Substitution Enhances reactivity and binding affinity
Methyl Groups Present at positions 1 and 3 of the pyrazole

Anticancer Potential

Preliminary studies suggest that this compound exhibits significant anticancer properties. Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cellular proliferation and apoptosis. For instance, compounds with analogous structures have demonstrated the ability to modulate enzyme activities that lead to altered cancer cell behavior.

Enzyme Inhibition

Research indicates that this compound can interact with various enzymes, potentially inhibiting their activity. The fluorine atom enhances its ability to form hydrogen bonds, increasing binding affinity to target proteins. This interaction is essential for understanding its mechanism of action and therapeutic applications .

Case Studies

  • Kinase Inhibition : A study on related pyrazole compounds revealed their ability to inhibit kinases linked to cancer progression. The inhibition of these kinases resulted in reduced cell proliferation in vitro, suggesting potential applications in cancer therapy .
  • Neuropharmacological Effects : Another investigation into structurally similar compounds indicated non-dopaminergic mechanisms of action, which could be beneficial in treating neuropsychiatric disorders without the side effects associated with traditional antipsychotics .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds.

Compound Name Structural Features Biological Activity
1-(2-fluoroethyl)-4-{[(5-fluoro-2-thienyl)methyl]amino}-1H-pyrazole-5-carboxylic acidPyrazole core; carboxylic acid groupVaries; potential for kinase inhibition
1-(2-fluoroethyl)-4-{[(5-fluoro-2-thienyl)methyl]amino}-1H-pyrazole-5-carboxamidePyrazole core; carboxamide groupSimilar inhibition profiles
N-[5-Fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-3-amineContains both thiophene and pyrazole ringsDifferent methyl substitution effects

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Kinase Inhibition : By inhibiting specific kinases, the compound may disrupt signaling pathways critical for tumor growth.
  • Receptor Modulation : Interaction with certain receptors could lead to altered cellular responses, potentially providing therapeutic benefits in various diseases.

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